molecular formula C12H14N2 B111213 1-(4-Aminophenyl)cyclopentanecarbonitrile CAS No. 115279-73-7

1-(4-Aminophenyl)cyclopentanecarbonitrile

Cat. No. B111213
CAS RN: 115279-73-7
M. Wt: 186.25 g/mol
InChI Key: GIBAIULVBOBDED-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile involves the use of Li2CuCl4, where a nitrochlorobenzene-zinc reagent is added dropwise to a 1-chlorocyclopentanecarbonitrile solution .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)cyclopentanecarbonitrile is represented by the SMILES notation: N#CC1 (C2=CC=C (N)C=C2)CCCC1 .

Scientific Research Applications

Medicine: Targeted Cancer Therapy

1-(4-Aminophenyl)cyclopentanecarbonitrile is utilized as an intermediate in the synthesis of Apatinib , a tyrosine kinase inhibitor that selectively targets VEGFR2. It’s instrumental in blocking angiogenesis in tumor tissues, enhancing the efficacy of chemotherapy in certain cancer cells .

Biotechnology: Advanced Drug Synthesis

In biotechnological research, this compound serves as a precursor in developing novel drugs. Its role in the preparation of Apatinib-d8 Hydrochloride, a labeled version of Apatinib, underscores its importance in creating isotopically labeled compounds for pharmacokinetics .

Materials Science: Polymer Synthesis

The nitrile group in 1-(4-Aminophenyl)cyclopentanecarbonitrile can be a key functional group in synthesizing advanced polymers. These polymers could have potential applications in creating new materials with unique properties like enhanced durability or thermal stability .

Environmental Science: Eco-Friendly Processes

The synthesis process of this compound involves mild reaction conditions and uses readily available raw materials, leading to high yields and minimal environmental impact. This makes it a valuable compound in developing green chemistry protocols .

Analytical Chemistry: Chemical Analysis

This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC. It helps in the accurate determination of chemical properties and the analysis of complex mixtures .

Pharmacology: Drug Development

In pharmacology, 1-(4-Aminophenyl)cyclopentanecarbonitrile is crucial for the development of new therapeutic agents. Its role in the synthesis of Apatinib, which is used to treat gastric cancer, highlights its significance in creating life-saving medications .

Chemical Engineering: Process Optimization

Chemical engineers may explore the use of 1-(4-Aminophenyl)cyclopentanecarbonitrile in optimizing chemical processes. Its predictable properties, such as boiling point and density, allow for the fine-tuning of reactions and scaling up production .

Nanotechnology: Nanomaterials Synthesis

While direct applications in nanotechnology are not explicitly documented, the reactive groups present in 1-(4-Aminophenyl)cyclopentanecarbonitrile could theoretically be used to attach to nanoparticles, potentially creating novel drug delivery systems or diagnostic tools .

Safety and Hazards

1-(4-Aminophenyl)cyclopentanecarbonitrile is classified as a Category 2 germ cell mutagen and a Category Chronic 2 hazard to the aquatic environment . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if exposed .

Mechanism of Action

Target of Action

1-(4-Aminophenyl)cyclopentanecarbonitrile, also known as ASISCHEM D50964 , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subject to further scientific investigation.

properties

IUPAC Name

1-(4-aminophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBAIULVBOBDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354291
Record name 1-(4-aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)cyclopentanecarbonitrile

CAS RN

115279-73-7
Record name 1-(4-aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Aminophenyl)cyclopentanecarbonitrile
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